molecular formula C7H10F2O2 B177091 Ethyl 2,2-difluoropent-4-enoate CAS No. 110482-96-7

Ethyl 2,2-difluoropent-4-enoate

Cat. No. B177091
M. Wt: 164.15 g/mol
InChI Key: YWORETBGSIWDRB-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoropent-4-enoate is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 g/mol . The IUPAC name for this compound is ethyl 2,2-difluoropent-4-enoate .


Molecular Structure Analysis

The InChI code for Ethyl 2,2-difluoropent-4-enoate is 1S/C7H10F2O2/c1-3-5-7 (8,9)6 (10)11-4-2/h3H,1,4-5H2,2H3 . The Canonical SMILES structure is CCOC (=O)C (CC=C) (F)F .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluoropent-4-enoate has a molecular weight of 164.15 g/mol . It has a computed XLogP3-AA value of 2.3 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 164.06488588 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 11 . The physical form of Ethyl 2,2-difluoropent-4-enoate is a liquid .

Scientific Research Applications

Ethyl 2,2-difluoropent-4-enoate is a chemical compound with the molecular formula C7H10F2O2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .

Ethyl 2,2-difluoropent-4-enoate is a chemical compound with the molecular formula C7H10F2O2 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety And Hazards

The safety information for Ethyl 2,2-difluoropent-4-enoate includes several hazard statements: H225, H302, H315, H319, H335 . The precautionary statements include: P210, P233, P235, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301, P301, P302, P303, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P353, P361, P362, P370, P378, P403, P405 .

properties

IUPAC Name

ethyl 2,2-difluoropent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWORETBGSIWDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555086
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoropent-4-enoate

CAS RN

110482-96-7
Record name Ethyl 2,2-difluoropent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The start of the reaction in the reactor is indicated by a rise in temperature within the reaction chamber 5 from originally -74° C. to about -45° C. During the rest of the reaction period the temperature in the reaction chamber varies from about -45° C. to about -55° C. The reaction mixture from outlet conduit 18 containing the 1,2,2-trifluorovinyl allyl ether is conducted to a stirred solution of 434 g (600 mL, 4.3 mol) of triethylamine in 358 g (450 mL, 7.8 mol) of absolute ethanol cooled in an ice bath. Upon warming to the ice bath temperature, the 1,2,2-trifluorovinyl allyl ether spontaneously rearranges to 2,2-difluoro-4-pentenoyl fluoride, which in the presence of ethanol reacts to yield the desired ethyl 2,2-difluoro-4-pentenoate. The reaction mixture is divided into two equal batches which are treated separately. The following describes the workup of one batch.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Name
2,2-difluoro-4-pentenoyl fluoride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Analogously to Example 1, 38.5 g (0.28 mol) of 2,2-difluoro-4-pentenoic acid are esterified with ethanol. Yield: 41.3 g (89%) of a colourless oil of boiling point 55°-57° C./52 mbar, 1H-NMR (60 MHz, CDCl3): 6.1-5.0 (m, 3H); 4.30 (qa, J=7 Hz, 2H); 2.85 (d x t, J=16 Hz, 2H); 1.35 (t, J=7 Hz, 3H).
Quantity
38.5 g
Type
reactant
Reaction Step One
[Compound]
Name
colourless oil
Quantity
41.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RD Gao, M Taylor, T McInnis, Z Chen… - ACS chemical …, 2023 - ACS Publications
Reduced haloperidol (1) was previously reported to act as a potent sigma-1 receptor (S1R) ligand with substantially lower affinity to the dopamine D2 receptor (D2R) compared to …
Number of citations: 8 pubs.acs.org
BV Smith - Annual Reports Section" B"(Organic Chemistry), 1988 - pubs.rsc.org
A wide-ranging synthesis of polyfunctional secondary alcohols depends on efficient coupling of an aldehyde and a cuprate, RCu (CN) ZnI; the functional groups within the reagent may …
Number of citations: 0 pubs.rsc.org

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